Welcome to the BenchChem Online Store!
molecular formula C15H22N2O2 B8430358 1-(1-Methylethyl)-4-(phenylamino)-4-piperidinecarboxylic acid

1-(1-Methylethyl)-4-(phenylamino)-4-piperidinecarboxylic acid

Cat. No. B8430358
M. Wt: 262.35 g/mol
InChI Key: URCCKWGOKUMKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04179569

Procedure details

A mixture of 43.6 parts of ethyl 1-(1-methylethyl)-4-(phenylamino)-4-piperidinecarboxylate, 25.5 parts of potassium hydroxide and 137.5 parts of 1,2-ethanediol is stirred and refluxed for 3 hours. The reaction mixture is cooled, poured onto 250 parts of water and acidified with a concentrated hydrochloric acid solution. The whole is alkalized and saturated with sodium hydroxide solution 50%. The precipitated product is filtered off and dissolved in 300 parts of water while heating. The solution is neutralized with acetic acid. The precipitated product is filtered off, washed with distilled water and suspended in 80 parts of 2-propanol. The product is filtered off and dried, yielding 27 parts (68.5%) of 1-(1-methylethyl)-4-(phenylamino)-4-piperidinecarboxylic acid; mp. 200° C.
[Compound]
Name
43.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(1-methylethyl)-4-(phenylamino)-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][C:7]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:10]([O:12]CC)=[O:11])[CH2:6][CH2:5]1)[CH3:3].[OH-].[K+].Cl.[OH-].[Na+]>O.C(O)CO>[CH3:3][CH:2]([N:4]1[CH2:9][CH2:8][C:7]([NH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)([C:10]([OH:12])=[O:11])[CH2:6][CH2:5]1)[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
43.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 1-(1-methylethyl)-4-(phenylamino)-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1CCC(CC1)(C(=O)OCC)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 parts of water
TEMPERATURE
Type
TEMPERATURE
Details
while heating
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with distilled water
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)N1CCC(CC1)(C(=O)O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.